molecular formula C7H11Cl B100950 7-Chlorohept-1-yne CAS No. 18804-36-9

7-Chlorohept-1-yne

Cat. No. B100950
CAS RN: 18804-36-9
M. Wt: 130.61 g/mol
InChI Key: JHURUSBTPUNQSC-UHFFFAOYSA-N
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Description

7-Chlorohept-1-yne is a synthetic organic compound that is part of a broader class of chlorinated hydrocarbons. While the specific compound 7-Chlorohept-1-yne is not directly described in the provided papers, the papers do discuss various chlorinated compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the behavior and characteristics of 7-Chlorohept-1-yne.

Synthesis Analysis

The synthesis of chlorinated organic compounds can involve multiple steps and different starting materials. For instance, the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related compound, was achieved through a four-step process starting from dichloroacetic acid and involving esterification, cyclization, and alkylation steps . Similarly, the synthesis of other chlorinated compounds like the 7-substituted cycloheptadiene derivatives involved reactions with tropylium tetrafluoroborate and lithio-o-carboranes . These methods suggest that the synthesis of 7-Chlorohept-1-yne could also involve multi-step reactions, possibly starting from acetylene derivatives and involving chlorination steps.

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of a novel bioactive heterocyclic compound with a chlorine substituent was determined, providing detailed information about the arrangement of atoms in the molecule . The conformational behavior of diastereomers with chlorine substituents has also been studied, revealing that the cycloheptadiene ring can adopt a twist boat form with different orientations for the chlorine substituents . These findings indicate that the molecular structure of 7-Chlorohept-1-yne would likely be influenced by the presence of the chlorine atom and could exhibit specific conformational characteristics.

Chemical Reactions Analysis

Chlorinated compounds can participate in various chemical reactions due to the reactivity of the chlorine atom. The papers describe reactions such as intramolecular ring closure, which can lead to the formation of novel cyclic structures . The reactivity of chlorinated compounds can also be influenced by the presence of other functional groups, as seen in the synthesis of tricarbonylchromium complexes . These insights suggest that 7-Chlorohept-1-yne could undergo reactions such as addition, substitution, or cyclization, depending on the reaction conditions and the presence of other reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can vary widely. For example, the crystal structure of a bis(chlorophenyl) compound revealed that the presence of chlorine atoms affects the unit cell parameters and the overall symmetry of the crystal . The barrier to ring inversion in a substituted cycloheptadiene was quantified using dynamic NMR spectroscopy, indicating that the presence of chlorine can influence the energy landscape of a molecule . These studies suggest that the physical properties of 7-Chlorohept-1-yne, such as melting point, boiling point, and solubility, as well as its chemical reactivity, would be affected by the chloro substituent.

properties

IUPAC Name

7-chlorohept-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURUSBTPUNQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297452
Record name 7-chlorohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorohept-1-yne

CAS RN

18804-36-9
Record name NSC116031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116031
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chlorohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chlorohept-1-yne
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Aitken, PKG Hodgson, JJ Morrison… - Journal of the Chemical …, 2002 - pubs.rsc.org
… With 6-chlorohex-1-yne and 7-chlorohept-1-yne there is cyclisation to give methylenecycloalkanes and -cycloalkynes. The behaviour of 1,2-dibromocyclohexane and 1,2-…
Number of citations: 35 pubs.rsc.org
MU Ahmad - Fatty Acids, 2017 - Elsevier
… The iodochloride condensed with sodium acetylide to give 7-chlorohept-1-yne and this in turn was first treated with sodamide and then with 1-bromodecane to give 1-chloroheptadec-6-…
Number of citations: 3 www.sciencedirect.com
R Bell, PD Cottam, J Davies, DN Jones - Journal of the Chemical …, 1981 - pubs.rsc.org
… (d) 2-Methylpropane-2-thiol (79 ml, 0.687 mol) and 7chlorohept-1-yne (40.5 g, 0.31 mol) were added to a solution of sodium isopropoxide [from sodium (35 g, 1.52 mol)] in propan-2-01 (…
Number of citations: 27 pubs.rsc.org
PJ Stackhouse, M Hird - Liquid Crystals, 2009 - Taylor & Francis
Three series of novel acetylene-containing triphenylene-based liquid crystals have been prepared. One class of material is symmetrical with the acetylenic unit located at the terminus of …
Number of citations: 11 www.tandfonline.com

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